N-(2-bromophenyl)-3-chloro-4-methoxybenzamide
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Overview
Description
N-(2-bromophenyl)-3-chloro-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-3-chloro-4-methoxybenzamide typically involves the reaction of 2-bromoaniline with 3-chloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-bromophenyl)-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(2-bromophenyl)-3-chloro-4-methoxybenzamide is used as a building block in organic synthesis. It is employed in the synthesis of more complex molecules and in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of bromine and chlorine-containing compounds with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-3-chloro-4-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity to these targets through halogen bonding. The methoxy group can also influence its electronic properties and reactivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-(2-bromophenyl)-2-chloronicotinamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-chloro-N-(2-chlorophenyl)nicotinamide
Comparison: N-(2-bromophenyl)-3-chloro-4-methoxybenzamide is unique due to the presence of both bromine and chlorine atoms on the benzamide core, along with a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methoxy group can enhance its solubility and influence its electronic properties, making it more suitable for specific applications in organic synthesis and medicinal chemistry.
Properties
CAS No. |
461401-28-5 |
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Molecular Formula |
C14H11BrClNO2 |
Molecular Weight |
340.60 g/mol |
IUPAC Name |
N-(2-bromophenyl)-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C14H11BrClNO2/c1-19-13-7-6-9(8-11(13)16)14(18)17-12-5-3-2-4-10(12)15/h2-8H,1H3,(H,17,18) |
InChI Key |
GPSHFOIJHXCVOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Br)Cl |
Origin of Product |
United States |
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